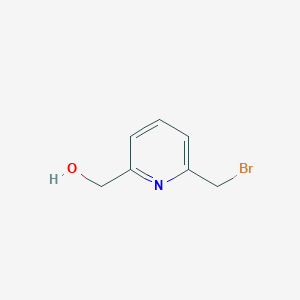

(6-(Bromomethyl)pyridin-2-yl)methanol

Overview

Description

(6-(Bromomethyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by a bromomethyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Bromomethyl)pyridin-2-yl)methanol typically involves the bromination of 2-methylpyridine followed by oxidation . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (6-(Bromomethyl)pyridin-2-yl)methanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and alkoxide ions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of pyridine-2-carboxylic acid or pyridine-2-carbaldehyde.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Chemistry: (6-(Bromomethyl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules . It is also employed in the development of probes for biochemical assays .

Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents . Its derivatives are explored for their pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . It is also utilized in material science for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of (6-(Bromomethyl)pyridin-2-yl)methanol is primarily based on its ability to undergo various chemical reactions . The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . The hydroxymethyl group can be oxidized or reduced, allowing for further functionalization of the molecule . These properties enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

2-(Bromomethyl)pyridine: Similar structure but lacks the hydroxymethyl group at the 2-position.

6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

2,6-Bis(bromomethyl)pyridine: Contains two bromomethyl groups at the 2- and 6-positions.

Uniqueness: (6-(Bromomethyl)pyridin-2-yl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the pyridine ring . This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds . The hydroxymethyl group provides additional sites for oxidation and reduction, enhancing its versatility in synthetic chemistry .

Biological Activity

(6-(Bromomethyl)pyridin-2-yl)methanol is a chemical compound with potential biological activities, particularly in pharmacological and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C7H8BrN

- Molecular Weight : 202.05 g/mol

The presence of the bromomethyl group can significantly influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors.

- Target Enzymes :

- Collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis.

Inhibition Mechanism

The compound acts as an inhibitor of collagen prolyl-4-hydroxylase, leading to decreased collagen production. This action can have implications in various pathological conditions where collagen remodeling is disrupted, such as fibrosis and certain types of cancer.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties, particularly through:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in animal models.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Evaluation of Anticancer Effects :

- In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell cycle arrest at the G1 phase, leading to reduced cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 25 (HeLa) | Collagen prolyl-4-hydroxylase |

| (6-(Chloromethyl)pyridin-2-yl)methanol | Moderate Antimicrobial | 40 | Similar enzyme targets |

| (6-(Fluoromethyl)pyridin-2-yl)methanol | Low Anticancer | >50 | Different binding affinity |

Q & A

Q. Basic: What are the standard synthetic routes for (6-(Bromomethyl)pyridin-2-yl)methanol?

Methodological Answer:

The synthesis typically involves halogenation and reduction steps. Key methods include:

- Halogenation of pyridine derivatives : Start with 2-pyridinemethanol and introduce bromine using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .

- Reductive bromination : Use sodium hydride (NaH) in anhydrous solvents like THF to stabilize intermediates, followed by bromine addition .

- Cross-coupling reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with cesium carbonate as a base in 1,4-dioxane under inert atmospheres for functional group introduction .

Table 1: Comparison of Synthesis Methods

Q. Advanced: How can reaction parameters be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., di-bromination) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves reaction homogeneity .

- Catalyst loading : Increasing Pd(PPh₃)₄ to 5 mol% in coupling reactions improves conversion rates .

- Purification techniques : Use column chromatography with ethyl acetate/hexane (3:7) to isolate high-purity product (>95%) .

Q. Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify bromomethyl (-CH₂Br, δ ~4.3 ppm) and hydroxymethyl (-CH₂OH, δ ~4.7 ppm) groups. Pyridine ring protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirm O-H stretch (~3300 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 188.02 (M⁺) with fragmentation patterns matching expected structure .

Q. Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Complementary techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts to confirm pyridine ring connectivity .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positions. SHELX programs (e.g., SHELXL) refine crystallographic data for accuracy .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to irritative properties (H315, H319) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated byproducts .

- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Q. Advanced: What strategies are effective in designing derivatives of this compound for anticancer activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies :

- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate promising activity .

- Computational modeling : Dock derivatives into protein active sites (e.g., PARP-1) using AutoDock Vina to predict binding affinities .

Properties

IUPAC Name |

[6-(bromomethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYYQZROGJLCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446816 | |

| Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-01-1 | |

| Record name | 6-(Bromomethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)-2-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.